17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA

Steroid catabolism Enzyme kinetics Mycobacterium tuberculosis

Researchers studying cholesterol degradation or M. tuberculosis virulence require precise steroidal CoA esters. Substitution with analogs lacking the C17-hydroxyl or having 5-carbon side chains yields no enzymatic activity. This compound is the exclusive substrate for Ltp2-family aldolases. - **Critical application**: Quantitative reconstitution of the igr operon pathway (Km = 6.54 μM, kcat = 159 s⁻¹). - **Key outcome**: Enables inhibitor screening for ChsH1-ChsH2 or Ltp2 using the unfavorable hydration equilibrium (~30%) as a sensitive readout. - **Supply**: Available as a lyophilized powder for immediate use in multi-enzyme assays or AD production pathway validation.

Molecular Formula C43H66N7O19P3S
Molecular Weight 1110.0 g/mol
Cat. No. B15551510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Molecular FormulaC43H66N7O19P3S
Molecular Weight1110.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O19P3S/c1-23(43(57)14-10-28-26-7-6-24-18-25(51)8-12-41(24,4)27(26)9-13-42(28,43)5)39(56)73-17-16-45-30(52)11-15-46-37(55)34(54)40(2,3)20-66-72(63,64)69-71(61,62)65-19-29-33(68-70(58,59)60)32(53)38(67-29)50-22-49-31-35(44)47-21-48-36(31)50/h18,21-23,26-29,32-34,38,53-54,57H,6-17,19-20H2,1-5H3,(H,45,52)(H,46,55)(H,61,62)(H,63,64)(H2,44,47,48)(H2,58,59,60)/t23-,26-,27+,28+,29-,32-,33-,34+,38-,41+,42+,43?/m1/s1
InChIKeyUDFHRLPTSACVPG-NSEVOGSXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-HOPC-CoA: A Steroidal Acyl-CoA Intermediate


17-Hydroxy-3-oxopregn-4-en-20-carboxy-CoA (also referred to as 17-HOPC-CoA) is a steroidal acyl-CoA derivative formed by the formal condensation of coenzyme A with 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid [1]. This compound represents a key intermediate in the microbial degradation of cholesterol and bile acids, specifically within the β-oxidation-like pathway that cleaves the D-ring side chain of steroids [2]. As a CoA-thioester, it possesses a 3-carbon side chain at the C17 position, distinguishing it from other steroidal CoA esters with varying side-chain lengths, and is recognized under KEGG Compound ID C23019 [3].

Why Generic Analogs Fail to Replace 17-HOPC-CoA


Steroidal acyl-CoA esters are not functionally interchangeable due to strict enzyme specificity determined by side-chain length, ring unsaturation, and hydroxylation patterns. Enzymes involved in steroid side-chain degradation exhibit pronounced selectivity for either 3-carbon or 5-carbon side chains, and for specific hydration states at the C17 position [1]. 17-Hydroxy-3-oxopregn-4-en-20-carboxy-CoA, bearing a 3-carbon side chain with a C17-hydroxyl group, occupies a unique position in the cholesterol catabolic cascade: it is the product of enoyl-CoA hydratase ChsH1-ChsH2 and the exclusive substrate for the retro-aldol cleavage catalyzed by the Ltp2-DUF35 aldolase complex [2]. Substituting with close analogs such as 3-OPC-CoA (lacking the C17-hydroxyl) or 3-OPDC-CoA (lacking the C17-hydroxyl and saturated C16-C17 bond) would yield no aldolase activity, as these compounds are not recognized by the Ltp2 active site [3]. Furthermore, CoA esters with 5-carbon side chains (e.g., choloyl-CoA) are processed by entirely distinct dehydrogenase systems (FadE34/CasC), rendering them unsuitable for investigations focused on the 3-carbon side-chain cleavage step [1]. Consequently, generic substitution leads to either zero enzymatic turnover or pathway misrouting, compromising the validity of reconstituted enzymatic assays and metabolic flux analyses.

Quantitative Differentiation: 17-HOPC-CoA vs. Analogs


Aldolase Activity: 17-HOPC-CoA vs. Inactive Analogs

The Ltp2-DUF35 aldolase complex exhibits robust retro-aldol cleavage activity specifically on 17-HOPC-CoA, whereas the precursor metabolites 3-OPC-CoA and 3-OPDC-CoA show no detectable turnover [1]. Steady-state kinetics revealed a Km of 6.54 ± 0.90 μM and a kcat of 159 ± 8.50 s⁻¹ for 17-HOPC-CoA, corresponding to a catalytic efficiency (kcat/Km) of ~2.43 × 10⁷ M⁻¹ s⁻¹ [1].

Steroid catabolism Enzyme kinetics Mycobacterium tuberculosis

Kinetic Comparison Across Enzyme Complexes

Distinct Ltp2-containing complexes exhibit divergent kinetic signatures for 17-HOPC-CoA. The Ltp2-DUF35 complex from M. tuberculosis shows a Km of 6.54 ± 0.90 μM and kcat of 159 s⁻¹ [1], whereas the Ltp2-ChsH2DUF35 complex from Thermomonospora curvata displays a lower Km of 2.4 μM but a reduced kcat of 7.1 s⁻¹ [2]. This results in catalytic efficiencies of ~2.4 × 10⁷ M⁻¹ s⁻¹ and ~3.0 × 10⁶ M⁻¹ s⁻¹, respectively.

Enzyme mechanism Aldolase Steroid metabolism

Hydration Equilibrium Driving 17-HOPC-CoA Formation

The hydration of 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA) to form 17-HOPC-CoA, catalyzed by ChsH1-ChsH2, is thermodynamically unfavorable, reaching only ~30% conversion at equilibrium [1]. However, coupling this hydration to the Ltp2-catalyzed retro-aldol cleavage of 17-HOPC-CoA overcomes this equilibrium limitation, pulling the overall reaction toward completion [1].

Enoyl-CoA hydratase Steroid side-chain degradation Pathway flux

Side-Chain Length Discrimination in CoA Esters

Bacterial acyl-CoA dehydrogenases (ACADs) FadE34 and CasC display a strict requirement for steroidal CoA esters bearing 5-carbon side chains. These enzymes are completely inactive toward 3-carbon side-chain metabolites, exemplified by 4BNC-CoA (3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA) [1]. 17-HOPC-CoA, which contains a 3-carbon side chain, falls into the latter category and is therefore not a substrate for FadE34/CasC [1]. Instead, 17-HOPC-CoA is processed by a separate suite of enzymes (FadE28-FadE29, ChsH1-ChsH2, Ltp2) specifically evolved for 3-carbon side-chain degradation [2].

Acyl-CoA dehydrogenase Substrate specificity Steroid catabolism

Storage Stability Compared to Choloyl-CoA

Vendor technical datasheets indicate that 17-HOPC-CoA powder is stable for 3 years at -20°C and 1 year in solvent at -80°C [1]. These storage parameters are identical to those reported for choloyl-CoA [2], indicating comparable long-term stability profiles for steroidal CoA esters.

Compound storage Procurement Stability

Validated Applications of 17-HOPC-CoA


Cholesterol Side-Chain Degradation Pathway Reconstitution

17-HOPC-CoA serves as the essential substrate for the Ltp2-DUF35 aldolase, which catalyzes the C-C bond cleavage that releases androst-4-ene-3,17-dione and propionyl-CoA [1]. Researchers can use this compound in multi-enzyme reconstitution assays to quantitatively assess the flux through the igr operon-encoded pathway, leveraging the established kinetic parameters (Km = 6.54 μM, kcat = 159 s⁻¹) to calibrate enzyme concentrations and reaction rates [1].

Characterization of Novel Aldolases and Hydratases

Given that 17-HOPC-CoA is the sole known substrate for the Ltp2-family aldolases [2], it is indispensable for screening and kinetic characterization of homologous enzymes from other actinobacteria. The compound's defined kinetic behavior with both M. tuberculosis and T. curvata enzyme complexes provides a benchmark for comparative studies [1][2].

Inhibitor Screening for Tuberculosis Drug Targets

The cholesterol degradation pathway, including the aldolase step that consumes 17-HOPC-CoA, has been genetically linked to M. tuberculosis virulence and persistence in macrophages [1]. This compound enables the development of coupled enzyme assays to screen for small-molecule inhibitors of Ltp2 or ChsH1-ChsH2, using the unfavorable hydration equilibrium (~30%) as a sensitive readout for inhibition that uncouples the hydratase-aldolase tandem [1].

Biocatalytic Production of Androst-4-ene-3,17-dione

AD is a key precursor for the synthesis of steroidal pharmaceuticals. The Ltp2-catalyzed retro-aldol cleavage of 17-HOPC-CoA directly produces AD and propionyl-CoA [1]. Industrial bioprocesses aiming to engineer microbial strains for AD production can utilize 17-HOPC-CoA as a standard to calibrate in vitro enzyme activity and to validate the overexpression of the igr operon enzymes in heterologous hosts [1].

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